N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a biphenyl moiety linked to a hydroxypropyl chain and a dioxopyrrolidinyl acetamide group (Figure 1).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(27,14-22-18(24)13-23-19(25)11-12-20(23)26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,27H,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIQRVMBQBULFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, often referred to as a biphenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 397.46 g/mol. The compound features a biphenyl moiety, which is known for enhancing lipophilicity and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 397.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts on dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair. By mimicking the natural substrate of DHFR, it disrupts nucleotide biosynthesis, leading to cell cycle arrest in cancer cells.
- Cell Signaling Modulation : It influences several signaling pathways by modulating transcription factors and regulatory proteins. This modulation can lead to altered gene expression profiles that favor apoptosis in malignant cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G1/S checkpoint .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor growth compared to monotherapy .
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells reported that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours. The study attributed this effect to the induction of apoptosis as evidenced by increased caspase activity .
- Lung Cancer Model : In an animal model of lung cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .
Comparison with Similar Compounds
Biphenyl-Containing Acetamides
Example: 2-((2-([1,1'-Biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (Compound 8, )
- Structural Similarities : Both compounds incorporate a biphenyl group and an acetamide backbone.
- Key Differences: Compound 8 replaces the hydroxypropyl and dioxopyrrolidinone groups with a pyrimidine amino linker and a dioxopiperidinyl isoindolinone. This modification enhances rigidity and may improve kinase (e.g., ALK) inhibition via π-stacking with pyrimidine .
- Pharmacological Implications: The target compound’s hydroxypropyl group likely improves solubility compared to Compound 8’s hydrophobic isoindolinone, which may enhance bioavailability but reduce membrane permeability.
Table 1 : Biphenyl Acetamide Comparison
Stereochemical Variants
Examples: Compounds m, n, o () These isomers differ in stereochemistry at the 2,4,5-positions and substituents (e.g., 2,6-dimethylphenoxy vs. biphenyl).
- Activity Implications : Stereochemistry significantly impacts binding. For instance, Compound m’s (2S,4S,5S) configuration may favor interactions with chiral enzyme pockets, whereas the target compound’s lack of stereochemical complexity (single hydroxypropyl stereocenter) could simplify synthesis but limit selectivity .
Halogenated and Heterocyclic Analogues
Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Contrasts: The dichlorophenyl and pyrazolyl groups in this analogue increase electrophilicity and metal-coordination capacity, unlike the target compound’s biphenyl and dioxopyrrolidinone.
- Crystal Packing : highlights dihedral angles (54.8°–77.5°) between aromatic rings, influencing crystal stability. The target compound’s biphenyl group may adopt similar angles, but the hydroxypropyl spacer could reduce steric clashes, improving solubility .
Table 2 : Physical Properties Comparison
Q & A
Q. Advanced
- X-ray crystallography : Resolves spatial arrangements of biphenyl and dioxopyrrolidine groups. For example, dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5°) distinguish conformers .
- Dynamic NMR : Observes rotational barriers in biphenyl systems at variable temperatures .
What strategies are employed for structure-activity relationship (SAR) studies on this compound?
Q. Advanced
- Functional group modifications : Replace the dioxopyrrolidine ring with other heterocycles (e.g., oxadiazole) to probe bioactivity.
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) to correlate substituent changes with activity .
How should researchers address discrepancies in analytical data (e.g., NMR vs. computational predictions)?
Q. Advanced
- Multi-technique validation : Cross-validate NMR with IR (carbonyl stretches at ~1700 cm) and LC-MS.
- DFT calculations : Compare computed H NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify outliers .
What protocols ensure compound stability during long-term storage?
Q. Advanced
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC.
- Cryopreservation : Store at -20°C under argon in amber vials to prevent hydrolysis and photodegradation .
How can researchers develop validated analytical methods for quantifying this compound in biological matrices?
Q. Advanced
- HPLC method optimization : Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18, 3.5 µm) to achieve resolution (R > 2.0) from matrix interferents.
- Validation parameters : Assess linearity (R > 0.995), LOQ (≤10 ng/mL), and recovery (85–115%) per ICH Q2(R1) .
What mechanistic insights guide the study of this compound’s biological activity?
Q. Advanced
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity (K) to proteins like HDAC or PARP.
- Metabolomics : LC-MS-based profiling to identify downstream metabolites and pathways (e.g., oxidative stress response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
